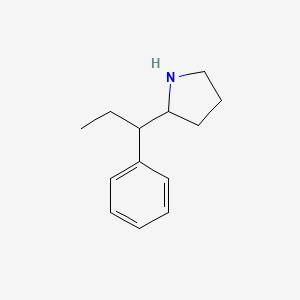
2-(1-Phenylpropyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Phenylpropyl)pyrrolidine is a chemical compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It is an analogue of 2-phenylethylamine where the amine has been replaced by a pyrrolidine ring .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 2-(1-Phenylpropyl)pyrrolidine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of 2-(1-Phenylpropyl)pyrrolidine contains a total of 34 bonds; 15 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .Chemical Reactions Analysis
The pyrrolidine ring in 2-(1-Phenylpropyl)pyrrolidine is a versatile scaffold that can undergo various chemical reactions. It can be functionalized or modified to generate a wide range of bioactive molecules with target selectivity .Aplicaciones Científicas De Investigación
- Applications : 2-(1-Phenylpropyl)pyrrolidine and its analogs exhibit cytotoxic effects against various cancer cell lines. They interfere with cell cycle progression, induce apoptosis, and inhibit tumor growth. These compounds are particularly promising in breast, lung, and colon cancer research .
- Applications : 2-(1-Phenylpropyl)pyrrolidine derivatives have demonstrated neuroprotective effects, making them potential candidates for treating neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s). They modulate neurotransmitter systems and enhance cognitive function .
- Applications : Researchers have investigated pyrrolidine-based compounds as antibacterials. 2-(1-Phenylpropyl)pyrrolidine derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains .
- Applications : 2-(1-Phenylpropyl)pyrrolidine analogs possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes. They may find applications in conditions like rheumatoid arthritis and inflammatory bowel diseases .
- Applications : Some pyrrolidine derivatives, including 2-(1-Phenylpropyl)pyrrolidine, exhibit antioxidant activity. They scavenge free radicals and protect cells from oxidative damage .
- Applications : Researchers have studied pyrrolidine-2,5-diones (a subclass of pyrrolidine) as CA inhibitors. These compounds may have applications in treating glaucoma, epilepsy, and other CA-related disorders .
Anticancer Properties
Neuropharmacology
Antibacterial Activity
Anti-inflammatory Effects
Antioxidant Potential
Carbonic Anhydrase Inhibition
Safety and Hazards
2-(1-Phenylpropyl)pyrrolidine is considered hazardous. It is highly flammable and harmful if swallowed or inhaled. It can cause severe skin burns and eye damage. It is recommended to handle this compound with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-phenylpropyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-12(13-9-6-10-14-13)11-7-4-3-5-8-11/h3-5,7-8,12-14H,2,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISOICDQKSFEOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1CCCN1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Phenylpropyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

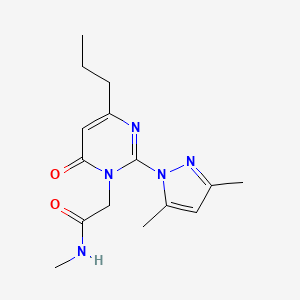
![1-({3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methyl)-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2700837.png)
![4-chloro-N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2700839.png)
![N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,3-dimethoxybenzamide](/img/structure/B2700840.png)
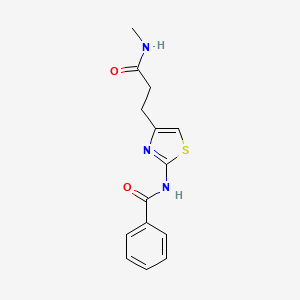
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2700842.png)
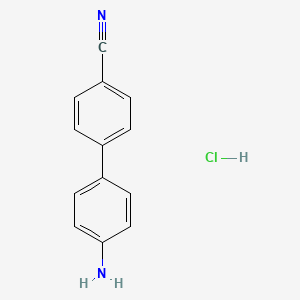
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2700845.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)
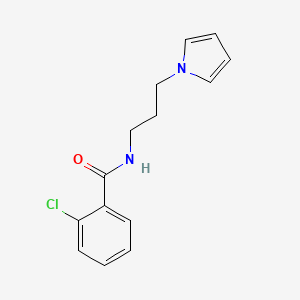
![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)
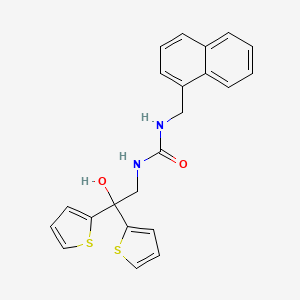
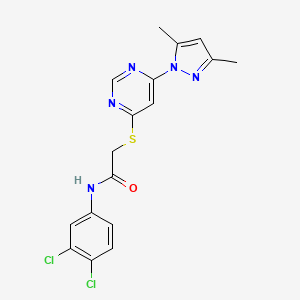
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2700854.png)